molecular formula C18H23Cl2NO3 B4239706 2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1-phenylethanol hydrochloride

2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1-phenylethanol hydrochloride

Cat. No. B4239706
M. Wt: 372.3 g/mol
InChI Key: CUPPVSBCZNKNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1-phenylethanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Phenylephrine, which is a synthetic drug that is used as a decongestant, a vasopressor, and a mydriatic agent. Phenylephrine is a potent alpha-adrenergic agonist that stimulates the alpha-adrenergic receptors in the body, leading to vasoconstriction and increased blood pressure.

Mechanism of Action

Phenylephrine acts as a potent alpha-adrenergic agonist that stimulates the alpha-adrenergic receptors in the body. This leads to vasoconstriction and increased blood pressure. Phenylephrine also acts as a mydriatic agent by stimulating the alpha-adrenergic receptors in the iris dilator muscle, leading to pupil dilation.
Biochemical and Physiological Effects:
Phenylephrine has various biochemical and physiological effects on the body, including increased blood pressure, increased heart rate, and decreased nasal congestion. It also causes vasoconstriction, which can lead to decreased blood flow to certain organs, such as the kidneys and the brain.

Advantages and Limitations for Lab Experiments

Phenylephrine has several advantages for lab experiments, including its potent alpha-adrenergic agonist activity, its ability to stimulate vasoconstriction, and its well-established pharmacological effects. However, Phenylephrine also has limitations, including its potential toxicity, its narrow therapeutic window, and its potential for drug interactions.

Future Directions

There are several future directions for the study of Phenylephrine, including the development of new synthetic methods for its production, the investigation of its potential use in the treatment of erectile dysfunction, and the study of its effects on cerebral blood flow and oxygenation. Additionally, the role of Phenylephrine in the central nervous system and its potential for use as a research tool in neuroscience should be further explored.

Scientific Research Applications

Phenylephrine has been extensively studied for its potential applications in various fields, including pharmacology, medicine, and neuroscience. In pharmacology, Phenylephrine is commonly used as a decongestant and a vasopressor agent. It is also used as a mydriatic agent in ophthalmology to dilate the pupil during eye examinations.
In medicine, Phenylephrine is used to treat hypotension, shock, and cardiac arrest. It is also used in the treatment of nasal congestion, asthma, and bronchitis. Phenylephrine has also been studied for its potential use in the treatment of erectile dysfunction.
In neuroscience, Phenylephrine is used as a research tool to study the role of alpha-adrenergic receptors in the central nervous system. It is also used to study the effects of vasoconstriction on cerebral blood flow and oxygenation.

properties

IUPAC Name

2-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3.ClH/c1-3-23-17-10-13(9-15(19)18(17)22-2)11-20-12-16(21)14-7-5-4-6-8-14;/h4-10,16,20-21H,3,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPPVSBCZNKNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloro-5-ethoxy-4-methoxybenzyl)amino]-1-phenylethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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